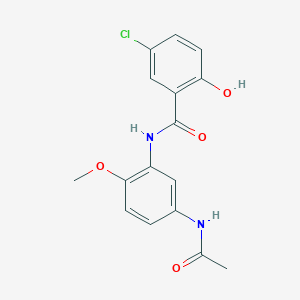

N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide

Description

Properties

CAS No. |

634185-24-3 |

|---|---|

Molecular Formula |

C16H15ClN2O4 |

Molecular Weight |

334.75 g/mol |

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C16H15ClN2O4/c1-9(20)18-11-4-6-15(23-2)13(8-11)19-16(22)12-7-10(17)3-5-14(12)21/h3-8,21H,1-2H3,(H,18,20)(H,19,22) |

InChI Key |

GDLGKFPJCXJQRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Acetylation: The amino group is acetylated to form the acetamido derivative.

Chlorination: The aromatic ring is chlorinated to introduce the chloro group.

Coupling: Finally, the acetamido derivative is coupled with 5-chloro-2-hydroxybenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group on the benzamide moiety undergoes oxidation under specific conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic (e.g., H₂SO₄), heat | 5-Chloro-2-ketobenzamide derivative | Over-oxidation to carboxylic acid possible at elevated temperatures. |

| Chromium trioxide (CrO₃) | Acidic, room temperature | 5-Chloro-2-aldehydrobenzamide derivative | Limited selectivity; competing side reactions may occur. |

Key Finding : Oxidation reactions are highly dependent on reaction conditions. The electron-withdrawing chloro group stabilizes intermediates, favoring ketone formation over aldehydes in most cases.

Reduction Reactions

The acetamido group is reducible to an amine:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, reflux | N-(5-Amino-2-methoxyphenyl) derivative | Complete reduction observed with excess reagent. |

| Hydrogen gas (H₂) with Pd/C catalyst | Ethanol, high pressure | Partially reduced intermediates | Requires prolonged reaction times. |

Competing Pathways : Over-reduction of the aromatic ring is rare due to the stabilizing effect of methoxy and chloro groups.

Substitution Reactions

The chloro group participates in nucleophilic aromatic substitution (NAS):

Mechanistic Insight : The electron-withdrawing chloro group activates the aromatic ring for NAS but also increases susceptibility to hydrolysis. Studies on analogous systems show electron-withdrawing substituents accelerate hydrolysis rates by 3–5× compared to electron-donating groups .

Hydrolysis Reactions

Competing hydrolysis pathways are observed under aqueous or protic conditions:

-

Chloro Group Hydrolysis :

In aqueous buffers (pH 7–9), the chloro group slowly hydrolyzes to a hydroxy group, forming 5-hydroxy-2-methoxybenzamide derivatives. This process is catalyzed by hydroxide ions and is negligible in anhydrous media . -

Acetamido Group Hydrolysis :

Under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the acetamido group hydrolyzes to a primary amine. Comparative studies on N-(5-chloro-2-methoxyphenyl)acetamide show complete conversion to the amine after 6 hours in 6M HCl .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO and NH₃.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) but degrades rapidly in strongly alkaline environments (pH >10).

Comparative Reactivity

The compound’s reactivity differs from simpler analogs due to steric and electronic effects:

Scientific Research Applications

N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide has shown significant biological activities relevant to medicinal chemistry:

Anti-inflammatory Properties

Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. Its anti-inflammatory effects have been demonstrated in various pharmacological studies:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate analgesic activity | Significant reduction in pain response (up to 75%) at specific doses compared to control groups. |

| Study 2 | Investigate anti-inflammatory properties | Inhibition of inflammatory markers in vitro and in vivo models, supporting its therapeutic potential. |

| Study 3 | Mechanistic study | Identification of specific enzyme targets affected by the compound, confirming its role in modulating inflammatory responses. |

Analgesic Effects

In vivo studies have shown that derivatives of this compound exhibit analgesic properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, modifications in the acetamido moiety have been linked to enhanced selectivity for COX-2 over COX-1, potentially reducing side effects associated with traditional NSAIDs .

Case Studies

Several studies have explored the pharmacological properties of this compound:

-

Study on Analgesic Activity :

- Conducted by researchers at the College of Pharmacy at UFPA, Brazil.

- Evaluated acute oral toxicity and anti-nociceptive properties using various animal models.

- Results indicated a significant reduction in pain response and no observed toxicity at high doses.

-

Mechanistic Studies :

- Investigated the interaction of the compound with specific molecular targets.

- Confirmed its role in modulating inflammatory pathways through enzyme inhibition.

- Comparative Studies with Related Compounds :

Mechanism of Action

The mechanism of action of N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding but may reduce solubility .

- Acetamido and methoxy groups improve solubility and bioavailability compared to halogenated analogs .

Pharmacological Activity Comparison

Antiviral Activity

- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (EC₅₀ = 0.12 μM against HAdV) outperforms niclosamide (EC₅₀ = 0.34 μM) due to its amino group enhancing target interaction .

- This compound ’s methoxy group may reduce cytotoxicity compared to 2-chloro analogs, though this requires experimental validation.

Biological Activity

N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide, also known as a derivative of 5-acetamido-2-hydroxybenzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.

- Molecular Formula : C16H15ClN2O4

- Molecular Weight : 334.75 g/mol

- CAS Number : 634185-24-3

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration of 2-methoxyphenol to introduce a nitro group.

- Reduction of the nitro group to an amino group.

- Acetylation of the amino group to form the acetamido derivative.

- Chlorination of the aromatic ring to introduce the chloro group.

- Coupling with 5-chloro-2-hydroxybenzoic acid to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.

- Receptor Interaction : It has been studied for its binding affinity to cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in pain and inflammation .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anti-inflammatory Activity : Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects in animal models. For instance, one study demonstrated that related compounds reduced pain response significantly compared to controls in writhing tests induced by acetic acid .

- Analgesic Effects : In vivo studies have shown that certain derivatives possess analgesic properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). For example, modifications in the acetamido moiety have been linked to enhanced selectivity for COX-2 over COX-1, potentially reducing side effects associated with traditional NSAIDs .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate analgesic activity | Demonstrated significant reduction in pain response (up to 75%) at specific doses compared to control groups. |

| Study 2 | Investigate anti-inflammatory properties | Showed inhibition of inflammatory markers in vitro and in vivo models, supporting its use as a therapeutic agent. |

| Study 3 | Mechanistic study | Identified specific enzyme targets and pathways affected by the compound, confirming its role in modulating inflammatory responses. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide?

- Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. A general approach involves:

- Step 1 : Acetylation of 5-amino-2-methoxyphenol to introduce the acetamido group.

- Step 2 : Chlorination at the 5-position of the hydroxybenzamide moiety using reagents like sulfuryl chloride (SO₂Cl₂).

- Step 3 : Coupling the intermediates via palladium-catalyzed Buchwald-Hartwig amidation or Ullmann-type reactions. For example, describes a similar protocol using Pd(OAc)₂, KOtert-Bu, and phosphine ligands in tert-butanol/toluene under argon .

- Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate the pure product.

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy, acetamido, and chloro groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₁₅ClN₂O₄, MW 334.75).

- Elemental Analysis : Combustion analysis for C, H, N, and Cl content.

- Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess >95% purity. notes that analytical data may require independent validation due to supplier limitations .

Q. What solubility properties are critical for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (common stock solution), ethanol, and aqueous buffers (pH 1–7.4).

- Surfactant Use : For poor solubility, employ co-solvents (e.g., Cremophor EL) or cyclodextrin complexes.

- Quantification : UV-Vis spectroscopy at λ_max (~280 nm for benzamide derivatives) to determine concentration in biological media .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use a Bruker SMART APEXII diffractometer with MoKα radiation (λ = 0.71069 Å) at 173 K to minimize thermal motion .

- Structure Refinement : Apply SHELXL-97 for least-squares refinement. For example, achieved R1 = 0.044 and wR2 = 0.119 for a related benzamide crystal structure .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O and O–H⋯N) to explain packing motifs and stability .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation time).

- Metabolic Stability : Test compound stability in liver microsomes (e.g., human/rat S9 fractions) to rule out degradation.

- Off-Target Profiling : Use kinase or GPCR panels to identify non-specific binding. highlights sulfonamide bioactivity variability due to assay design .

Q. What strategies optimize coupling reaction yields during synthesis?

- Methodological Answer :

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (Xantphos, BINAP).

- Base Optimization : Test inorganic (K₂CO₃) vs. organic bases (KOtert-Bu, DBU). achieved 75% yield using KOtert-Bu in toluene .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield.

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with F, methoxy with ethoxy) using ’s listed derivatives as a template .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) and correlate activity with electronic (Hammett σ) or steric parameters (Taft’s Eₛ).

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities based on substituent effects .

Q. How to analyze hydrogen bonding networks in crystal structures?

- Methodological Answer :

- Software Tools : Use Mercury or Olex2 to visualize H-bond distances and angles.

- Geometric Parameters : For example, reports N–H⋯O bonds with d(D–H) = 0.88 Å and ∠(D–H–A) = 169° .

- Thermal Ellipsoids : Assess disorder or dynamic motion in the crystal lattice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.